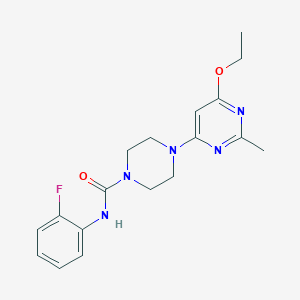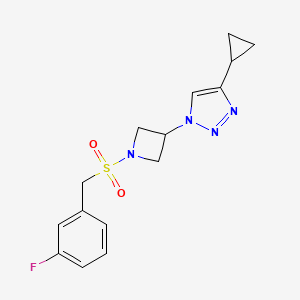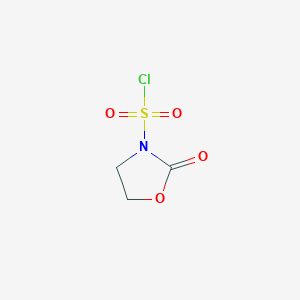
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting from ethyl acetoacetate and guanidine to form 6-ethoxy-2-methylpyrimidine.
Substitution reaction: Introducing the piperazine moiety through a nucleophilic substitution reaction.
Amidation: Coupling the resulting intermediate with 2-fluoroaniline to form the final carboxamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methyl groups.
Reduction: Reduction reactions could target the pyrimidine ring or the carboxamide group.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or nucleophiles like sodium hydride.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts on a particular receptor, it might bind to the receptor site, altering its conformation and modulating its activity. The molecular targets could include enzymes, ion channels, or receptors, and the pathways involved might be related to signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide
- 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-bromophenyl)piperazine-1-carboxamide
Uniqueness
The presence of the fluorophenyl group in 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide may confer unique properties such as increased metabolic stability or enhanced binding affinity to certain biological targets compared to its chloro or bromo analogs.
Properties
IUPAC Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2/c1-3-26-17-12-16(20-13(2)21-17)23-8-10-24(11-9-23)18(25)22-15-7-5-4-6-14(15)19/h4-7,12H,3,8-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJUMGYYDLINFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-(trifluoromethyl)benzamide](/img/structure/B2491126.png)

![rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine](/img/structure/B2491131.png)
![1-(4-chlorophenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491132.png)
![[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE HYDROCHLORIDE](/img/structure/B2491133.png)

![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)

![N-[(3-methoxyphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2491137.png)

![1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2491144.png)


![2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2491148.png)
